molecular formula C10H11N B6305159 1H-Indole, 4-ethyl- CAS No. 344748-71-6

1H-Indole, 4-ethyl-

Cat. No.: B6305159
CAS No.: 344748-71-6
M. Wt: 145.20 g/mol
InChI Key: DYRCVOZYYPHAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 4-ethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their aromatic properties and are present in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 4-ethyl- can be synthesized using several methods. One common approach is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents. Another method is the Hemetsberger indole synthesis, which uses azidoacrylates as starting materials. The Bischler indole synthesis and the Larock indole synthesis are also notable methods for preparing indole derivatives .

Industrial Production Methods: Industrial production of 1H-Indole, 4-ethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 4-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-4-carboxylic acid, while reduction could produce 4-ethylindoline.

Scientific Research Applications

1H-Indole, 4-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 1H-Indole, 3-ethyl-
  • 1H-Indole, 5-ethyl-
  • 1H-Indole, 6-ethyl-

Comparison: 1H-Indole, 4-ethyl- is unique due to the position of the ethyl group on the indole ring. This positional difference can significantly impact the compound’s chemical properties and biological activities. For example, the 4-ethyl derivative may exhibit different reactivity and binding affinities compared to the 3-ethyl or 5-ethyl derivatives .

Properties

IUPAC Name

4-ethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRCVOZYYPHAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 4-ethyl-
Reactant of Route 2
Reactant of Route 2
1H-Indole, 4-ethyl-
Reactant of Route 3
Reactant of Route 3
1H-Indole, 4-ethyl-
Reactant of Route 4
Reactant of Route 4
1H-Indole, 4-ethyl-
Reactant of Route 5
Reactant of Route 5
1H-Indole, 4-ethyl-
Reactant of Route 6
Reactant of Route 6
1H-Indole, 4-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.